N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S.ClH/c19-13-2-1-3-15-16(13)20-18(27-15)22(5-4-21-6-8-24-9-7-21)17(23)14-12-25-10-11-26-14;/h1-3,12H,4-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGNFIYAIKTZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=COCCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiocyanation and Cyclization
4-Fluoro-3-chloro aniline undergoes thiocyanation using potassium thiocyanate (KSCN) in acetic acid with bromine (Br₂) as an oxidizing agent. This yields 2-amino-6-fluoro-7-chloro-1,3-benzothiazole. Subsequent dechlorination via catalytic hydrogenation or hydrazine hydrate treatment produces 4-fluoro-1,3-benzothiazol-2-amine.
Reaction Conditions
- Reactants : 4-Fluoro-3-chloro aniline (1 eq), KSCN (1.2 eq), Br₂ (0.5 eq)
- Solvent : Acetic acid
- Temperature : 80–90°C, 4–6 hours
- Yield : 68–72%
Introduction of the Morpholin-4-Ylethyl Group
The secondary amine on the benzothiazole is alkylated with a morpholine-containing electrophile.
Alkylation with 2-(Morpholin-4-Yl)Ethyl Bromide
4-Fluoro-1,3-benzothiazol-2-amine reacts with 2-(morpholin-4-yl)ethyl bromide in the presence of a base (e.g., triethylamine) to form N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethanamine.
Reaction Conditions
- Reactants : 4-Fluoro-1,3-benzothiazol-2-amine (1 eq), 2-(morpholin-4-yl)ethyl bromide (1.5 eq)
- Base : Triethylamine (2 eq)
- Solvent : Dimethylformamide (DMF)
- Temperature : 60–70°C, 12–16 hours
- Yield : 65–70%
Synthesis of 5,6-Dihydro-1,4-Dioxine-2-Carboxylic Acid
The dihydrodioxine carboxylate precursor is prepared via cyclization of β-ketoesters.
Cyclization of Ethyl 3-Oxobutanoate
Ethyl 3-oxobutanoate undergoes acid-catalyzed cyclization with ethylene glycol to form 5,6-dihydro-1,4-dioxine-2-carboxylic acid ethyl ester. Hydrolysis with aqueous NaOH yields the free carboxylic acid.
Reaction Conditions
- Reactants : Ethyl 3-oxobutanoate (1 eq), ethylene glycol (2 eq)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Solvent : Toluene
- Temperature : Reflux, 8–10 hours
- Yield : 75–80%
Carboxamide Coupling
The carboxylic acid is activated and coupled to the benzothiazole-morpholine intermediate.
Mixed Anhydride Method
5,6-Dihydro-1,4-dioxine-2-carboxylic acid is converted to its mixed anhydride using ethyl chloroformate, followed by reaction with N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethanamine.
Reaction Conditions
Microwave-Assisted Coupling (Alternative)
Microwave irradiation significantly accelerates the coupling reaction. A mixture of the carboxylic acid, amine, and coupling agents (e.g., HATU) is irradiated at 120°C for 15 minutes.
Reaction Conditions
- Coupling Agent : HATU (1.2 eq)
- Base : Diisopropylethylamine (2 eq)
- Solvent : Dichloromethane
- Microwave Power : 300 W
- Yield : 75–80%
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability.
Acid Treatment
The carboxamide product is dissolved in anhydrous ethanol, and gaseous HCl is bubbled through the solution. The precipitate is filtered and recrystallized from methanol.
Conditions
Optimization Data and Comparative Analysis
Critical Analysis of Methodologies
- Microwave vs. Conventional Heating : Microwave irradiation reduces coupling time from 12 hours to 15 minutes while improving yield.
- Solvent Selection : DMF enhances alkylation efficiency but requires rigorous drying to avoid hydrolysis.
- Salt Stability : The hydrochloride salt exhibits superior hygroscopic stability compared to the free base.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could yield a fully reduced amine.
Scientific Research Applications
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It can be used in the formulation of new pharmaceutical agents with potential therapeutic benefits.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Table 1: Key Structural Differences and Similarities
Key Observations:
- Benzothiazole vs.
- Fluorine Substituents : The 4-fluoro group on the benzothiazole core (target) and 2,4-difluorophenyl groups in triazoles [7–9] both enhance electronegativity and metabolic stability .
- Morpholine vs. Sulfonyl/Pyridyl Groups : The morpholine-ethyl chain likely improves water solubility compared to sulfonyl or pyridyl substituents in analogs, which may exhibit higher lipophilicity .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
| Property | Target Compound (Inferred) | 1,2,4-Triazole-3(4H)-thiones [7–9] | Benzimidazole 3s/3t | N-(4-Chlorophenyl) Benzamide |
|---|---|---|---|---|
| IR ν(C=O) | ~1660–1680 cm⁻¹ (carboxamide) | Absent (tautomerism eliminates C=O) | Not reported | ~1680 cm⁻¹ (carboxamide) |
| IR ν(N–H) | ~3150–3300 cm⁻¹ | 3278–3414 cm⁻¹ (thione tautomer) | 3150–3319 cm⁻¹ | ~3200 cm⁻¹ |
| ¹H-NMR Shifts | Morpholine δ ~2.4–3.5 ppm | Aromatic protons δ ~7.0–8.5 ppm | Pyridyl δ ~2.24–3.75 ppm | Methoxy δ ~3.75 ppm |
| Solubility (HCl Salt) | High (due to hydrochloride) | Moderate (polar sulfonyl groups) | Low (bulky substituents) | Moderate (chlorophenyl reduces solubility) |
Key Findings:
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be ensured?
The synthesis typically involves sequential reactions: (i) coupling the fluorobenzothiazole moiety with a morpholine-containing ethylamine via carboxamide bond formation, (ii) introducing the 5,6-dihydro-1,4-dioxine ring, and (iii) final hydrochloride salt preparation. Purity is achieved through column chromatography and recrystallization, validated by HPLC (>95% purity) and NMR spectroscopy .
Q. How is structural characterization performed for this compound?
Use a combination of:
Q. What preliminary assays are used to evaluate biological activity?
In vitro screening against bacterial/fungal strains (e.g., S. aureus, C. albicans) and cancer cell lines (e.g., HeLa, MCF-7) using MIC (Minimum Inhibitory Concentration) and MTT assays. Structural analogs with morpholine/benzothiazole groups show IC₅₀ values in the 1–10 µM range .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Apply Design of Experiments (DoE) methodologies:
- Use factorial designs to test variables (temperature, solvent polarity, catalyst loading).
- Statistical tools (e.g., ANOVA) identify critical parameters. For example, optimizing the carboxamide coupling step in DMF at 60°C increases yield from 65% to 88% .
- AI-driven platforms (e.g., COMSOL Multiphysics) simulate reaction kinetics to predict optimal conditions .
Q. How do structural modifications (e.g., fluorination, morpholine substitution) impact bioactivity?
- Fluorine : Enhances metabolic stability and membrane permeability (logP reduction by ~0.5 units).
- Morpholine : Improves solubility via hydrogen bonding; replacing it with piperidine reduces anticancer activity by 40% in analogs . Use QSAR models to correlate substituent effects with activity trends .
Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity vs. low in vivo efficacy)?
- Pharmacokinetic profiling : Assess ADME properties (e.g., plasma protein binding, CYP450 metabolism).
- Metabolite identification (LC-MS/MS) to detect rapid degradation.
- Structural tweaks : Introduce prodrug moieties (e.g., ester groups) to enhance bioavailability .
Q. How can computational tools accelerate drug design for this compound class?
- Molecular docking (AutoDock Vina) predicts binding modes to targets like EGFR or DNA gyrase.
- Quantum chemical calculations (DFT) optimize electronic properties for target interactions.
- Machine learning (e.g., ICReDD’s reaction path search) identifies novel synthetic routes .
Methodological Considerations
Q. What experimental controls are critical in biological assays?
- Positive controls : Standard drugs (e.g., cisplatin for anticancer assays).
- Negative controls : Solvent-only treatments (DMSO <1% v/v).
- Replicate experiments : Triplicate measurements to ensure statistical significance (p < 0.05) .
Q. How to validate crystallographic data for this compound?
Q. What are best practices for handling hygroscopic or light-sensitive intermediates?
- Use anhydrous solvents (e.g., THF over DCM) under nitrogen atmosphere.
- Store intermediates at -20°C in amber vials with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
